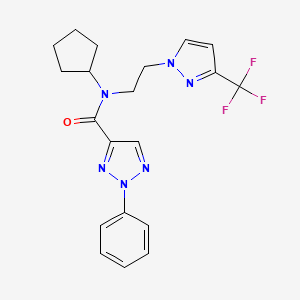
N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a unique structure that contains a triazole ring, a pyrazole moiety, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes:
Preparation of the 1H-pyrazole intermediate with a trifluoromethyl substituent through cyclization reactions.
Synthesis of the 1,2,3-triazole core using azide-alkyne cycloaddition (click chemistry).
Coupling of the pyrazole and triazole intermediates via suitable linkers and reaction conditions, often employing catalysts like copper(I).
Industrial production methods: Scaling up for industrial production requires optimization of these synthesis steps to ensure efficiency and yield. This may involve:
Continuous flow chemistry techniques to streamline the synthesis process.
Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide can participate in various reactions:
Oxidation: It may undergo oxidation reactions at the phenyl ring or the triazole moiety.
Reduction: Selective reduction reactions can modify specific functional groups without disturbing the core structure.
Substitution: This compound can engage in electrophilic or nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents and conditions used in these reactions: Reagents such as oxidizing agents (e.g., KMnO4, PCC), reducing agents (e.g., LiAlH4, NaBH4), and catalysts (e.g., Pd/C for hydrogenation) are commonly used. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major products formed from these reactions:
Oxidation products: Various oxidized derivatives with altered functional groups.
Reduction products: Reduced forms with hydrogenated rings or simplified moieties.
Substitution products: New compounds with functional group substitutions on the pyrazole or phenyl rings.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide has significant applications in multiple domains:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Explored for its potential as a bioactive compound in cellular assays and biochemical studies.
Medicine: Investigated for therapeutic properties, potentially acting on specific molecular targets relevant to diseases.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which the compound exerts its effects: The compound exerts its effects through specific interactions with molecular targets, which may include enzymes, receptors, or nucleic acids. The trifluoromethyl group and the triazole ring often play crucial roles in these interactions.
Molecular targets and pathways involved:
Enzymatic pathways: Modulation of enzyme activity through binding to active sites or allosteric sites.
Receptor pathways: Interactions with cellular receptors, potentially altering signal transduction pathways.
Genomic pathways: Binding to nucleic acids, influencing gene expression or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-2-phenyl-N-(2-(1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
N-cyclopentyl-2-phenyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
N-cyclopentyl-2-phenyl-N-(2-(1H-pyrazol-4-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
These compounds share structural similarities but differ in substituents or functional groups, affecting their reactivity and applications.
This article hopefully covers the thorough details you were looking for. Let’s dive into any other topic you have in mind!
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)18-10-11-27(26-18)12-13-28(15-6-4-5-7-15)19(30)17-14-24-29(25-17)16-8-2-1-3-9-16/h1-3,8-11,14-15H,4-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZFTBQONFEANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-({2-[(4-chloroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B2914659.png)



![N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2914665.png)
![N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2914667.png)
![3-Cyclopropylidene-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914668.png)
![1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2914669.png)

![N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2914673.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2914674.png)


![Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride](/img/structure/B2914678.png)
